![molecular formula C6H2BrClF2O2S B1409772 5-Bromo-2,3-difluorobenzenesulfonyl chloride CAS No. 1805119-83-8](/img/structure/B1409772.png)
5-Bromo-2,3-difluorobenzenesulfonyl chloride
Overview
Description
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S . It has an average mass of 291.498 Da and a monoisotopic mass of 289.861542 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, difluoro, and sulfonyl chloride groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.Physical And Chemical Properties Analysis
5-Bromo-2,3-difluorobenzenesulfonyl chloride has a molecular weight of 291.5 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmaceutical Research
“5-Bromo-2,3-difluorobenzenesulfonyl chloride” is a highly specialized compound that holds the key to unlocking groundbreaking discoveries in the realm of pharmaceutical research . It’s used in the synthesis of various drugs and therapeutic agents.
Agrochemical Innovation
The compound’s unique properties make it a valuable resource in agrochemical innovation . It can be used in the development of new pesticides, herbicides, and other agricultural chemicals.
Advanced Material Development
In the field of advanced material development, “5-Bromo-2,3-difluorobenzenesulfonyl chloride” can be used to synthesize new materials with unique properties . These could include materials with enhanced durability, resistance to environmental factors, or other desirable characteristics.
Industrial Process Scale-Up
The compound is used in the scale-up of industrial processes . Its properties make it a valuable component in the development of efficient, cost-effective manufacturing processes.
Chemical Research
In chemical research, “5-Bromo-2,3-difluorobenzenesulfonyl chloride” is used as a starting material or intermediate in the synthesis of a wide range of other compounds .
Safety and Hazards
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate safety measures, including not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .
Biochemical Pathways
As a synthetic intermediate, the biochemical pathways affected by 5-Bromo-2,3-difluorobenzenesulfonyl chloride depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .
Pharmacokinetics
Instead, it’s used to synthesize other compounds, which would have their own ADME properties .
Result of Action
The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .
Action Environment
The action of 5-Bromo-2,3-difluorobenzenesulfonyl chloride is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .
properties
IUPAC Name |
5-bromo-2,3-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZACGRMCSIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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